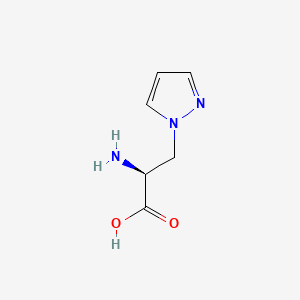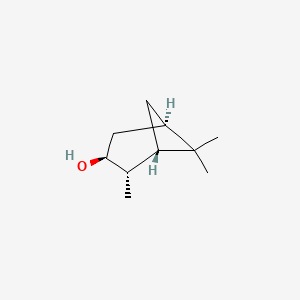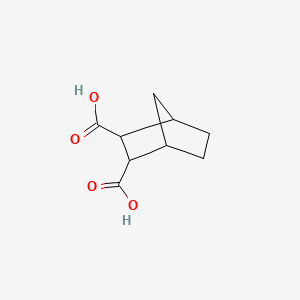
4-Bromo-2,7-naphthyridine
Overview
Description
4-Bromo-2,7-naphthyridine is a chemical compound with the molecular formula C8H5BrN2 . It has a molecular weight of 209.05 .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which include 4-Bromo-2,7-naphthyridine, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .Molecular Structure Analysis
The molecular structure of 4-Bromo-2,7-naphthyridine is represented by the InChI code: 1S/C8H5BrN2/c9-8-5-11-4-6-3-10-2-1-7(6)8/h1-5H .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives, which include 4-Bromo-2,7-naphthyridine, has been studied with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical And Chemical Properties Analysis
4-Bromo-2,7-naphthyridine is a solid at room temperature . It has a melting point of 123-124°C .Scientific Research Applications
Synthesis of Pyridoacridine Alkaloids
4-Bromo-2,7-naphthyridine is used in the synthesis of pyridoacridine alkaloids . These alkaloids are found in diverse marine sources and exhibit a broad pattern of biological activities . The 4-bromobenzo[c][2,7]naphthyridine undergoes regioselective direct ring metalation at C-5 with TMPMgCl∙LiCl at −40 °C . Quenching with various electrophiles gives a broad range of 5-substituted products, which are building blocks for the synthesis of heterocyclic natural products and analogues thereof .
Synthesis of Heterocyclic Natural Products
The 4-Bromo-2,7-naphthyridine is used as a building block in the synthesis of heterocyclic natural products . These natural products have a wide range of applications in medicinal chemistry due to their diverse biological activities .
Formation of Metal Complexes
4-Bromo-2,7-naphthyridine can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains to form metal complexes . These metal complexes have potential applications in various fields including catalysis, materials science, and medicinal chemistry .
Biological Activities
Compounds derived from 4-Bromo-2,7-naphthyridine exhibit a variety of biological activities . These include antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities . This makes them valuable in the development of new therapeutic agents .
Applications in Medicinal Chemistry
4-Bromo-2,7-naphthyridine and its derivatives have significant importance in the field of medicinal chemistry . They find application in the treatment of cardiovascular diseases, central nervous system disorders, and hormonal diseases .
Synthesis of 1,5-Naphthyridines
4-Bromo-2,7-naphthyridine is used in the synthesis of 1,5-naphthyridines . These compounds have been the subject of numerous studies due to their wide range of biological activities and potential therapeutic applications .
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromo-2,7-naphthyridine is a compound that has been studied for its potential use in the synthesis of heterocyclic natural products and analogues . .
Mode of Action
The compound undergoes regioselective direct ring metalation at C-5 with TMPMgCl∙LiCl at −40 °C . This interaction with its targets results in a broad range of 5-substituted products, which are building blocks for the synthesis of heterocyclic natural products and analogues .
Biochemical Pathways
It’s known that the compound can undergo various reactions, including oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .
Result of Action
It’s known that the compound can serve as a building block for the synthesis of heterocyclic natural products and analogues , which could have various biological activities.
Action Environment
It’s known that the compound undergoes regioselective direct ring metalation at c-5 with tmpmgcl∙licl at −40 °c , suggesting that temperature could be a significant environmental factor.
properties
IUPAC Name |
4-bromo-2,7-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-5-11-4-6-3-10-2-1-7(6)8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSTZKZCZFRDHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CN=CC(=C21)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,7-naphthyridine | |
CAS RN |
28002-16-6 | |
| Record name | 4-bromo-2,7-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(E)-2-nitroethenyl]-1H-pyrrole](/img/structure/B3422954.png)








![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-chloroacetate](/img/structure/B3422997.png)

